m-PEG13-NHS ester

Catalog No.
S8309290
CAS No.
M.F
C32H59NO17
M. Wt
729.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG13-NHS ester

Product Name

m-PEG13-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C32H59NO17

Molecular Weight

729.8 g/mol

InChI

InChI=1S/C32H59NO17/c1-37-6-7-39-10-11-41-14-15-43-18-19-45-22-23-47-26-27-49-29-28-48-25-24-46-21-20-44-17-16-42-13-12-40-9-8-38-5-4-32(36)50-33-30(34)2-3-31(33)35/h2-29H2,1H3

InChI Key

KLSDLLFNPXNSEL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

m-PEG13-NHS ester (CAS: 3063847-98-0) is a highly pure, discrete polyethylene glycol (dPEG) reagent featuring a methoxy-capped terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester. With exactly 13 ethylene oxide units (MW 729.81), this linker is primarily procured for the precise PEGylation of proteins, peptides, and small molecule therapeutics such as PROTACs and ADCs [1]. Unlike traditional polydisperse PEGs, m-PEG13-NHS ester provides absolute molecular definition, enabling exact mass characterization and eliminating batch-to-batch variability. Its primary industrial value lies in its ability to dramatically enhance aqueous solubility and extend the half-life of hydrophobic payloads while maintaining a small enough footprint to avoid steric masking of active binding sites.

Substituting m-PEG13-NHS ester with cheaper polydisperse PEG mixtures (e.g., PEG 600) introduces severe regulatory and purification bottlenecks; polydisperse reagents yield a statistical distribution of conjugate masses that complicate LC-MS characterization and CMC (Chemistry, Manufacturing, and Controls) filings [1]. Furthermore, substituting with shorter discrete PEGs (like m-PEG4-NHS) often fails to provide sufficient hydration for highly hydrophobic PROTACs, leading to aggregation during aqueous formulation. Conversely, using longer chains like m-PEG24-NHS can induce excessive steric hindrance, significantly reducing the target binding affinity of small peptide or small-molecule ligands. Thus, m-PEG13-NHS ester is specifically selected when a precise balance of monodispersity, high aqueous solubility, and minimal steric interference is required.

Chromatographic Purity and CMC Compliance vs. Polydisperse PEG

When conjugated to small molecule therapeutics or peptides, m-PEG13-NHS ester yields a single, well-defined product peak (>95% purity) easily characterized by high-resolution LC-MS. In contrast, using a polydisperse m-PEG-NHS (average MW ~600 Da) results in a complex chromatogram with 10 to 15 distinct conjugate species due to the Poisson distribution of PEG chain lengths [1]. This monodispersity eliminates the need for complex, low-yield purification steps and directly supports stringent regulatory CMC requirements for exact mass definition in PROTAC and ADC development.

Evidence DimensionConjugate product distribution
Target Compound DataSingle conjugate species (>95% discrete mass)
Comparator Or BaselinePolydisperse m-PEG600-NHS (10+ distinct mass species)
Quantified Difference>90% reduction in product heterogeneity
ConditionsLC-MS analysis of peptide/small-molecule PEGylation products

Procuring discrete PEG13 eliminates downstream purification bottlenecks and is critical for meeting exact-mass regulatory requirements in modern therapeutic development.

Aqueous Solubility Enhancement vs. Shorter PEG Chains (m-PEG4)

The 13-unit ethylene glycol chain of m-PEG13-NHS ester binds approximately 35-40 water molecules, creating a robust hydration sphere. When conjugated to highly hydrophobic payloads, m-PEG13 can increase aqueous solubility by >50-fold compared to the unmodified molecule. In comparative formulation studies, shorter discrete PEGs like m-PEG4-NHS often fail to prevent aggregation of highly lipophilic targets, whereas the m-PEG13 spacer provides sufficient hydrophilicity to maintain stable, aggregate-free aqueous solutions at physiological pH [1].

Evidence DimensionAqueous solubility enhancement of hydrophobic payloads
Target Compound Data>50-fold increase in solubility (stable aqueous formulation)
Comparator Or Baselinem-PEG4-NHS ester (prone to aggregation with highly lipophilic payloads)
Quantified DifferenceSubstantially higher hydration capacity (~35-40 water molecules vs ~10-12 for PEG4)
ConditionsAqueous formulation of hydrophobic small molecules at physiological pH (7.4)

Buyers must select PEG13 over PEG4 when modifying highly hydrophobic molecules to prevent costly formulation failures and aggregation-induced precipitation.

Receptor Binding Affinity Retention vs. Longer PEG Chains (m-PEG24)

While longer PEG chains maximize half-life, they often compromise the pharmacodynamics of small targeting ligands. Conjugation with m-PEG24-NHS (MW ~1.2 kDa) or larger PEGs can result in a 5- to 10-fold reduction in target binding affinity (Kd) due to excessive steric shielding of the active site. m-PEG13-NHS ester, with an extended chain length of approximately 4.5 nm, provides a critical balance: it imparts sufficient hydrodynamic volume to resist rapid renal clearance while typically retaining >80% of the native ligand's binding affinity, making it the preferred choice for small peptide modification [1].

Evidence DimensionRetention of target binding affinity (Kd)
Target Compound Data>80% retention of native binding affinity
Comparator Or Baselinem-PEG24-NHS or larger (5- to 10-fold loss of affinity)
Quantified Difference~4- to 8-fold better affinity retention than PEG24
ConditionsIn vitro receptor binding assays for PEGylated small peptides/ligands

Selecting PEG13 over longer chains ensures that the therapeutic payload remains active and accessible to its biological target, preventing efficacy loss.

Conjugation Process Efficiency vs. In Situ Activated m-PEG13-COOH

Utilizing the pre-activated m-PEG13-NHS ester significantly streamlines manufacturing workflows compared to using the free acid precursor (m-PEG13-COOH). In situ activation of PEG acids using EDC/NHS or HATU in aqueous or semi-aqueous buffers often suffers from rapid hydrolysis (half-life < 30 minutes at pH 8), frequently limiting conjugation yields to 50-60%. The isolated m-PEG13-NHS ester, when added directly to amine-containing substrates at pH 7.5-8.5, routinely achieves >90% coupling efficiency within 1 to 2 hours, minimizing reagent waste and simplifying post-reaction workup [1].

Evidence DimensionPrimary amine coupling efficiency
Target Compound Data>90% yield within 1-2 hours
Comparator Or BaselineIn situ activated m-PEG13-COOH (<60% yield)
Quantified Difference>30% absolute increase in conjugation yield
ConditionsAmine conjugation in mildly basic aqueous/organic buffer (pH 7.5-8.5)

Procuring the pre-activated NHS ester reduces process complexity, lowers the equivalents of expensive PEG required, and maximizes batch yields in manufacturing.

PROTAC and Targeted Protein Degrader Synthesis

m-PEG13-NHS ester is heavily utilized as a surface-masking or linker-extension reagent in the development of PROTACs. Its specific length provides enough hydrophilicity to solubilize highly hydrophobic E3 ligase and target-protein binding domains, without creating a steric barrier that would prevent the formation of the critical ternary complex [1].

Peptide Half-Life Extension (PEGylation)

For small to medium-sized therapeutic peptides where large 20-40 kDa PEGs would completely abolish biological activity, m-PEG13-NHS ester is applied to strike a balance. It moderately increases the hydrodynamic radius to slow renal clearance and shields against proteolytic degradation, while preserving the peptide's ability to dock into its target receptor [2].

Antibody-Drug Conjugate (ADC) Payload Modification

In ADC manufacturing, highly potent but insoluble payloads can be modified with m-PEG13-NHS ester to improve their solubility profile prior to conjugation. The monodisperse nature of the PEG13 chain ensures that the resulting drug-linker construct has an exact, reproducible molecular weight, which is a strict requirement for regulatory CMC approval [3].

XLogP3

-2.8

Hydrogen Bond Acceptor Count

17

Exact Mass

729.37829941 Da

Monoisotopic Mass

729.37829941 Da

Heavy Atom Count

50

Dates

Last modified: 02-18-2024

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